11-(1,3-Benzoxazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
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Overview
Description
11-(1,3-Benzoxazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is a complex organic compound that features a benzoxazole moiety. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the cyclization of o-aminophenols with carboxylic acids or their derivatives. For 11-(1,3-Benzoxazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one, a multi-step synthesis is required, involving the formation of the benzoxazole ring followed by further functionalization to introduce the diazatricyclo moiety .
Industrial Production Methods
Industrial production methods for such complex compounds often involve high-yield synthetic routes that can be scaled up. These methods typically use catalysts and optimized reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
11-(1,3-Benzoxazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Common in aromatic compounds, substitution reactions can introduce new substituents on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophilic aromatic substitution using reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce halogens or nitro groups .
Scientific Research Applications
11-(1,3-Benzoxazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer activity, particularly against colorectal carcinoma.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 11-(1,3-Benzoxazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves its interaction with specific molecular targets. For instance, its anticancer activity may be due to its ability to inhibit certain enzymes or pathways critical for cancer cell survival and proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler compound with similar aromatic properties.
Benzimidazole: An analog with the oxygen replaced by a nitrogen atom.
Benzothiazole: An analog with the oxygen replaced by a sulfur atom.
Uniqueness
11-(1,3-Benzoxazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is unique due to its complex structure, which combines a benzoxazole ring with a diazatricyclo moiety.
Properties
Molecular Formula |
C18H17N3O2 |
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Molecular Weight |
307.3 g/mol |
IUPAC Name |
11-(1,3-benzoxazol-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C18H17N3O2/c22-17-7-3-5-15-13-8-12(10-21(15)17)9-20(11-13)18-19-14-4-1-2-6-16(14)23-18/h1-7,12-13H,8-11H2 |
InChI Key |
DOOXEQVAQUGQJH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
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